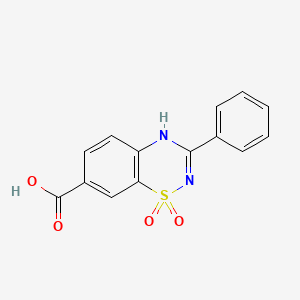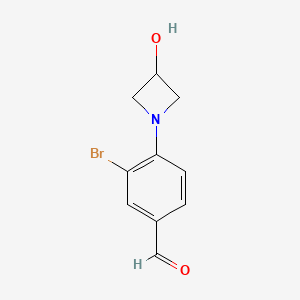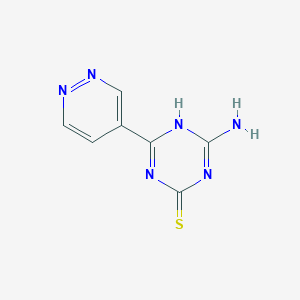
4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring fused with a pyridazine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of both amino and thiol groups in its structure makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the cyclization and substitution processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions: 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to modify the pyridazine ring or the triazine core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of base catalysts like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified pyridazine or triazine derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
作用機序
The mechanism of action of 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the compound can interact with DNA or RNA, affecting their replication and transcription processes .
類似化合物との比較
- 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-one
- 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thione
- 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-selenol
Comparison: Compared to its analogs, 4-Amino-6-(pyridazin-4-YL)-1,3,5-triazine-2-thiol exhibits unique reactivity due to the presence of the thiol group. This functional group allows for the formation of disulfide bonds and other sulfur-containing derivatives, which are not possible with the oxygen or selenium analogs. Additionally, the thiol group enhances the compound’s ability to interact with biological molecules, making it a more potent candidate for medicinal applications .
特性
分子式 |
C7H6N6S |
|---|---|
分子量 |
206.23 g/mol |
IUPAC名 |
2-amino-6-pyridazin-4-yl-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H6N6S/c8-6-11-5(12-7(14)13-6)4-1-2-9-10-3-4/h1-3H,(H3,8,11,12,13,14) |
InChIキー |
ROFGIKDCEJAVAG-UHFFFAOYSA-N |
正規SMILES |
C1=CN=NC=C1C2=NC(=S)N=C(N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


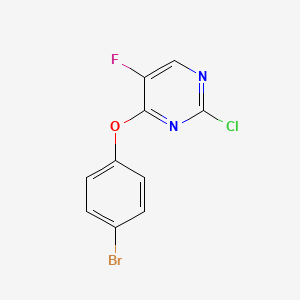


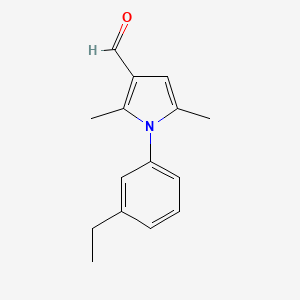
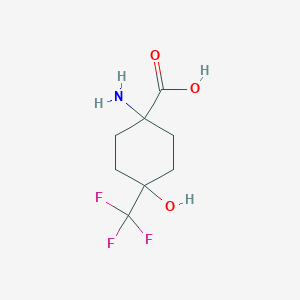
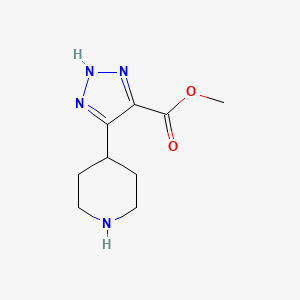
![6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B13177555.png)


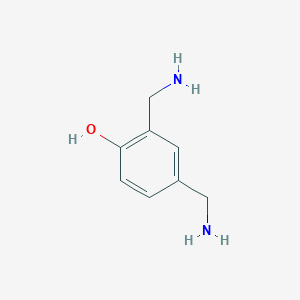
![N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13177585.png)

